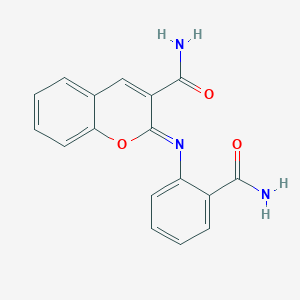

2-(2-Carbamoylphenyl)iminochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

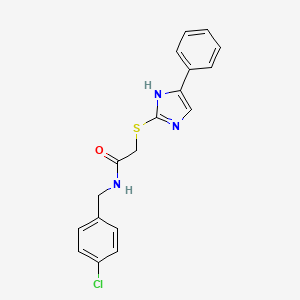

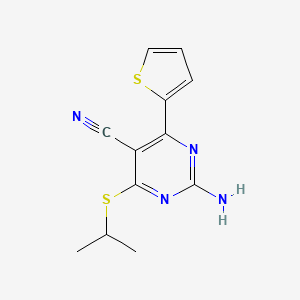

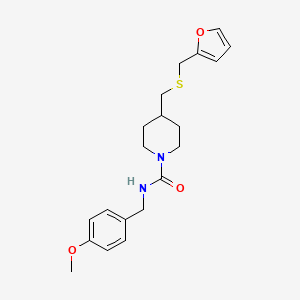

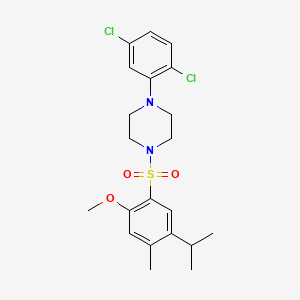

Molecular Structure Analysis

The molecular structure of “2-(2-Carbamoylphenyl)iminochromene-3-carboxamide” is complex, containing a total of 35 bonds, including 24 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amide (aliphatic), 1 nitrile (aromatic) and 1 ether (aromatic) .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds :

- A study by Wardakhan, Elmegeed, and Manhi (2005) described the synthesis of a series of annulated products, including derivatives of 2-Aminothiophene-3-carboxamide, which have pharmaceutical interest, particularly for their antimicrobial activity against bacteria (Wardakhan, Elmegeed, & Manhi, 2005).

Fluorescent Probes for Cellular Imaging :

- Guo et al. (2011) developed cell-permeable iminocoumarine-based fluorescent dyes, which are derivatives of 2-iminocoumarin-3-carboxamide. These fluorescent probes can selectively stain organelles in living cells, demonstrating their utility in biological imaging (Guo et al., 2011).

Inhibition of Dynamin GTPase Activity :

- Hill et al. (2010) reported the synthesis of iminochromene libraries as potential inhibitors of dynamin GTPase. Their study found several compounds, including derivatives of 2-iminochromene-3-carboxamide, to be effective in inhibiting dynamin I and II GTPase activities, which are crucial for endocytosis processes (Hill et al., 2010).

Antimicrobial Activities :

- Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, showing significant activity against bacterial or fungal strains. This study highlights the antimicrobial potential of compounds related to 2-iminocoumarin-3-carboxamide (Zhuravel et al., 2005).

Chemical Rearrangements and Synthesis Methods :

- O'callaghan, Mcmurry, and O'Brien (1998) investigated the isomerization behavior of benzopyran-2-imines in different solvents, contributing to the understanding of the chemical properties of compounds like 2-iminocoumarin-3-carboxamide (O'callaghan, Mcmurry, & O'Brien, 1998).

Direcciones Futuras

The future directions for research on “2-(2-Carbamoylphenyl)iminochromene-3-carboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored, given the known activities of structurally similar compounds .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit akr 1 b 10, a protein that plays a significant role in various types of cancers .

Mode of Action

It is suggested that similar compounds may interact with their targets through critical hydrogen-bonding interactions .

Biochemical Pathways

Similar compounds have been found to exhibit cytotoxic activity, suggesting they may affect pathways related to cell growth and proliferation .

Result of Action

Similar compounds have demonstrated potent inhibitory activity against certain cell lines, suggesting they may induce cell death or inhibit cell growth .

Propiedades

IUPAC Name |

2-(2-carbamoylphenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c18-15(21)11-6-2-3-7-13(11)20-17-12(16(19)22)9-10-5-1-4-8-14(10)23-17/h1-9H,(H2,18,21)(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCPRNHLKDEOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)

![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)